
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
概要
説明
“1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 221615-75-4 . It has a molecular weight of 289.36 . This compound is an important intermediate for the synthesis of Etoricoxib , a pharmaceutical active ingredient belonging to the class of COX-2 inhibitors . Etoricoxib has been on the market since 2002 under the trade name Arcoxia .
Synthesis Analysis
The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” involves several steps . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(2-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, this compound is oxidized to give the end product .Molecular Structure Analysis
The molecular formula of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is C15H15NO3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” include conversion, condensation, hydrolysis, decarboxylation, and oxidation .Physical And Chemical Properties Analysis
The physical form of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is solid and it should be stored at room temperature .科学的研究の応用
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry as a reference standard or impurity standard in the development and quality control of pharmaceutical products . It serves as a benchmark to ensure the purity, potency, and consistency of active pharmaceutical ingredients (APIs).
作用機序
Safety and Hazards
将来の方向性
The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is an active area of research, with ongoing efforts to improve the efficiency and safety of the process . As an important intermediate in the production of COX-2 inhibitors, advancements in its synthesis could have significant implications for the pharmaceutical industry .
特性
IUPAC Name |
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFHILNBYXCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432937 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |
CAS RN |
221615-75-4 | |
| Record name | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in medicinal chemistry?
A1: This compound serves as a vital building block in the synthesis of COX-2 inhibitors. [] While not an active pharmaceutical itself, its unique structure allows chemists to further elaborate and optimize molecules for desired pharmacological properties.
Q2: Can you describe a specific synthetic route used to prepare 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
A2: One reported method involves a five-step sequence. [] Starting with 4-(methylthio)benzyl alcohol, it undergoes chlorination, cyanation, condensation with 6-methylnicotinic ester, hydrolysis/decarboxylation, and finally oxidation to yield the target compound. Palladium-catalyzed α-arylation of a heteroaromatic ketone derivative is another route that has been explored. []
Q3: What are some of the advantages of the described synthetic routes?
A3: The five-step procedure [] utilizes readily available starting materials and reagents, potentially making it amenable to large-scale production. On the other hand, the palladium-catalyzed route [] may offer benefits in terms of reaction efficiency and atom economy, though details on its scalability are not provided in the abstracts.
Q4: The abstracts mention "COX-2 inhibitors." Could you elaborate on their significance?
A4: COX-2 inhibitors belong to the larger class of non-steroidal anti-inflammatory drugs (NSAIDs). They are sought after for their analgesic (pain-relieving) and anti-inflammatory effects, finding use in conditions such as arthritis. []
Q5: Are there any patents related to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone or its synthetic methods?
A5: Yes, at least two patents related to the compound and its synthesis have been filed. One patent focuses on the compound itself and its method of preparation as a starting material for COX-2 inhibitors [], while the other describes a specific five-step synthetic process for the compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


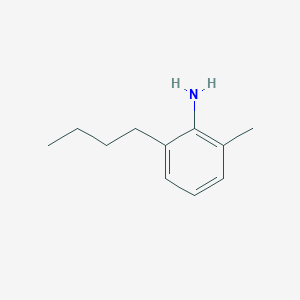
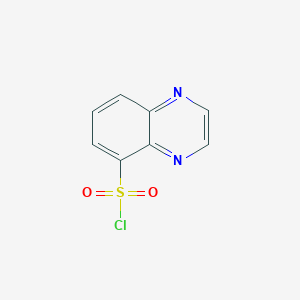
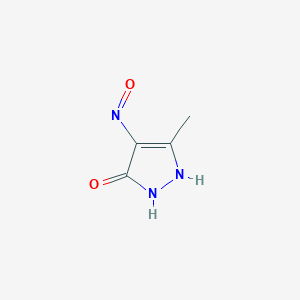
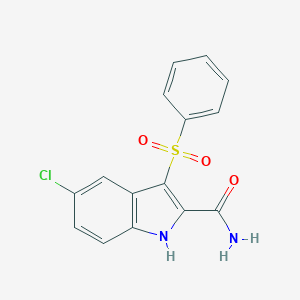


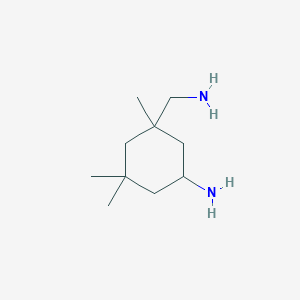




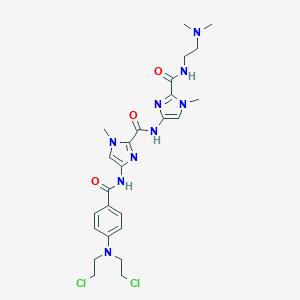
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)